molecular formula C8H11N3O3 B2959084 1-Morpholino-1,4-dihydropyrazine-2,3-dione CAS No. 2309804-80-4

1-Morpholino-1,4-dihydropyrazine-2,3-dione

Cat. No. B2959084
M. Wt: 197.194
InChI Key: HYVJSPRMGNHKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydropyrazine-2,3-dione is a chemical compound with the CAS Number: 931-18-0 . It has a molecular weight of 112.09 and is typically stored at -20°C . It is a solid substance .


Synthesis Analysis

The synthesis of 1,4-dihydropyrazine-2,3-dione and its derivatives is a topic of ongoing research . The compound has been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,4-dihydropyrazine-2,3-dione are complex and varied . The compound is known to participate in a wide range of reactions, contributing to its diverse pharmaceutical applications .


Physical And Chemical Properties Analysis

1,4-Dihydropyrazine-2,3-dione is a solid substance . It is typically stored at -20°C . Its molecular weight is 112.09 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Morpholine derivatives have been utilized in the synthesis of diverse compounds, such as dihydropyrano[c]chromenes, through one-pot multicomponent reactions in water, highlighting their role in promoting eco-friendly synthetic routes. These reactions demonstrate the utility of morpholine as a catalyst, contributing to mild reaction conditions, good yields, and reduced environmental impact (Heravi et al., 2011).
  • Another study emphasized morpholine's role in facilitating the synthesis of complex molecular structures, such as dihydropyrazoles, which have potential applications in antimicrobial drug development. The study showcases the design and synthesis of dihydropyrazole derivatives containing morpholine, which exhibited promising antimicrobial activities, particularly against Gram-positive bacteria strains (Wang et al., 2015).

Material Science and Biomedical Applications

  • Morpholine-2,5-diones, as depsipeptide analogues of cyclic dipeptides, have been reviewed for their synthetic challenges and biomedical applications. These compounds are interesting for their biodegradability and potential in drug delivery systems, demonstrating the versatility of morpholine derivatives in the development of new materials and therapeutics (Vinšová, 2001).

Structural and Mechanistic Insights

  • Research on the structural identification between phthalazine-1,4-diones and N-aminophthalimides via Vilsmeier reaction provided insights into nitrogen cyclization and tautomerization. This study not only elucidates the reaction mechanisms but also the potential of morpholine derivatives in probing structural divergences and transformations in organic compounds (Chung et al., 2021).

Catalysis and Organic Synthesis

  • The catalytic applications of morpholine derivatives in organic synthesis have been highlighted through the development of efficient methods for constructing complex molecular frameworks, such as 1H-naphtho[2,3-c]pyran-5,10-diones. These methodologies underscore the importance of morpholine and its derivatives in facilitating novel synthetic pathways and enhancing the efficiency of organic transformations (Kobayashi et al., 2001).

Safety And Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H319;H335 . Precautionary measures include P261;P271;P280 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-morpholin-4-yl-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVJSPRMGNHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-1,4-dihydropyrazine-2,3-dione

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